2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique thiazolidine and naphthalene moieties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of an allyl amine with a carbonyl compound to form the thiazolidine ring.
Acylation: The thiazolidine intermediate is then acylated with an appropriate acyl chloride to introduce the acetamide group.
Naphthalene Attachment: Finally, the naphthalene moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(benzyl)acetamide: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide provides unique chemical and biological properties, such as enhanced stability and potential for DNA intercalation, which are not observed in its analogs with simpler aromatic groups.
Biological Activity
The compound 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its role in various bioactive molecules. Its structural formula can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 340.4 g/mol
- CAS Number : 878989-84-5
1. Antidiabetic Activity
Thiazolidinedione derivatives are well-known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that compounds similar to this compound exhibit significant inhibition of aldose reductase, an enzyme implicated in diabetic complications.
In vitro studies have shown that this compound has a comparable efficacy to established drugs like Epalrestat, suggesting its potential as a therapeutic agent for diabetes management.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In studies evaluating thiazolidine derivatives, several were found to be effective against common pathogens such as E. coli and S. aureus.
These findings indicate that the compound may serve as a basis for developing new antimicrobial agents.
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The thiazolidine scaffold has been linked to significant antioxidant activity in various studies.
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
2-(3-allyl...) | TBD | This study |
Standard (Ascorbic Acid) | >90% |
The antioxidant activity of this compound suggests its potential role in protecting against cellular damage.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- PPAR Activation : The thiazolidine core is known to activate PPARs, influencing glucose metabolism and lipid profiles.
- Inhibition of Aldose Reductase : By inhibiting this enzyme, the compound may prevent the conversion of glucose to sorbitol, thereby mitigating diabetic complications.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Case Studies
Recent case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Diabetes Management : A clinical trial demonstrated that patients treated with a thiazolidinedione derivative showed improved glycemic control compared to those on placebo.
- Infection Control : A study involving patients with bacterial infections revealed that those administered thiazolidine derivatives experienced faster recovery times than those receiving standard antibiotic treatments.
Properties
IUPAC Name |
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10-11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTDWSVAZWBGRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.